molecular formula C8H16N2 B1416366 trans-Decahydro-quinoxaline CAS No. 51773-44-5

trans-Decahydro-quinoxaline

Cat. No.: B1416366
CAS No.: 51773-44-5
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-YUMQZZPRSA-N
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Description

trans-Decahydro-quinoxaline: is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-quinoxaline typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: trans-Decahydro-quinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated quinoxaline derivatives.

    Substitution: N-substituted quinoxaline derivatives.

Scientific Research Applications

trans-Decahydro-quinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Its derivatives are being explored for their anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of trans-Decahydro-quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the disruption of cellular signaling pathways. Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization and promoting hypoxia in tumor tissues.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a fused benzene and pyrazine ring.

    Quinazoline: A similar nitrogen-containing heterocycle with a benzene ring fused to a pyrimidine ring.

    Phthalazine: Another nitrogen-containing heterocycle with a benzene ring fused to a pyridazine ring.

Uniqueness: trans-Decahydro-quinoxaline is unique due to its fully saturated structure, which imparts different physicochemical properties compared to its aromatic counterparts. This saturation enhances its stability and reduces its reactivity, making it suitable for applications where stability is crucial.

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305753
Record name (4aS,8aS)-Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366054-05-8, 51773-44-5
Record name (4aS,8aS)-Decahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366054-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,8aS)-Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(4aR,8aR)-decahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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